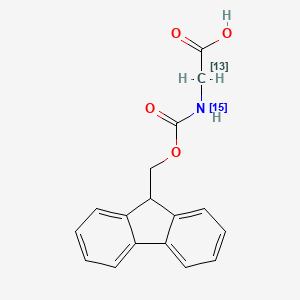
Ethane-1,2-diamine;trichlorocobalt;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diamine;trichlorocobalt;dihydrate typically involves the reaction of cobalt(III) chloride with ethane-1,2-diamine in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:
[ \text{CoCl}_3 + 3 \text{C}_2\text{H}_8\text{N}_2 + 2 \text{H}_2\text{O} \rightarrow \text{C}6\text{H}{24}\text{Cl}_3\text{CoN}_6\text{O}_2 ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethane-1,2-diamine;trichlorocobalt;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state cobalt complexes.
Substitution: Ligand substitution reactions where ethane-1,2-diamine ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve other amines or phosphines under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(IV) complexes, while reduction can produce cobalt(II) complexes .
Wissenschaftliche Forschungsanwendungen
Ethane-1,2-diamine;trichlorocobalt;dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the synthesis of other coordination compounds and as a precursor in material science.
Wirkmechanismus
The mechanism of action of ethane-1,2-diamine;trichlorocobalt;dihydrate involves its ability to coordinate with various ligands and form stable complexes. The molecular targets include nucleophiles and electrophiles, and the pathways involved often relate to electron transfer processes and coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(ethylenediamine)cobalt(III) chloride trihydrate
- Cobalt(III) sepulchrate trichloride
- Trans-dichlorobis(ethylenediamine)cobalt(III) chloride
Uniqueness
Ethane-1,2-diamine;trichlorocobalt;dihydrate is unique due to its specific coordination environment and the stability provided by the ethane-1,2-diamine ligands. This stability makes it particularly useful in various applications where robust coordination complexes are required .
Eigenschaften
Molekularformel |
C6H28Cl3CoN6O2 |
|---|---|
Molekulargewicht |
381.6 g/mol |
IUPAC-Name |
ethane-1,2-diamine;trichlorocobalt;dihydrate |
InChI |
InChI=1S/3C2H8N2.3ClH.Co.2H2O/c3*3-1-2-4;;;;;;/h3*1-4H2;3*1H;;2*1H2/q;;;;;;+3;;/p-3 |
InChI-Schlüssel |
ALLUKJGRPOLBEF-UHFFFAOYSA-K |
Kanonische SMILES |
C(CN)N.C(CN)N.C(CN)N.O.O.Cl[Co](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



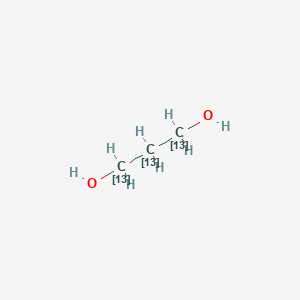

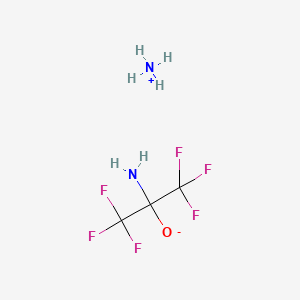
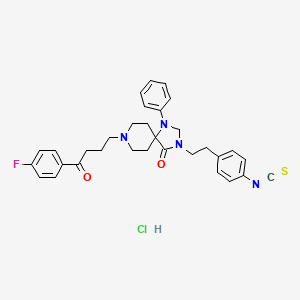

![6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene](/img/structure/B12061753.png)
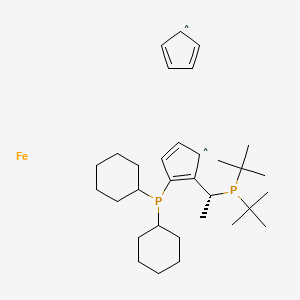

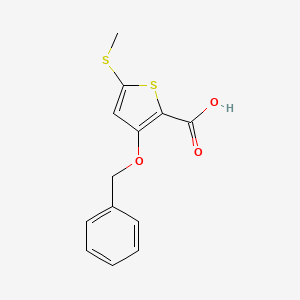

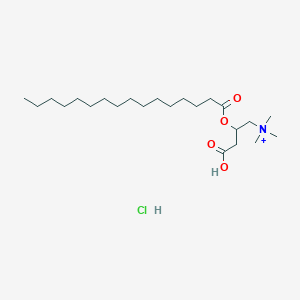
![5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide](/img/structure/B12061811.png)
